1,N(6)-propanodeoxyadenosine
1,N(6)-propanodeoxyadenosine
Brand Name:
Vulcanchem
CAS No.:
132461-42-8
VCID:
VC0136911
InChI:
InChI=1S/C13H17N5O4/c19-4-8-7(20)3-10(22-8)18-6-14-11-12(18)15-5-17-2-1-9(21)16-13(11)17/h5-10,19-21H,1-4H2/t7-,8+,9?,10+/m0/s1
SMILES:
C1CN2C=NC3=C(C2=NC1O)N=CN3C4CC(C(O4)CO)O
Molecular Formula:
C13H17N5O4
Molecular Weight:
307.31 g/mol
1,N(6)-propanodeoxyadenosine
CAS No.: 132461-42-8
Main Products
VCID: VC0136911
Molecular Formula: C13H17N5O4
Molecular Weight: 307.31 g/mol
CAS No. | 132461-42-8 |
---|---|
Product Name | 1,N(6)-propanodeoxyadenosine |
Molecular Formula | C13H17N5O4 |
Molecular Weight | 307.31 g/mol |
IUPAC Name | 3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8,9-dihydro-7H-pyrimido[2,1-f]purin-9-ol |
Standard InChI | InChI=1S/C13H17N5O4/c19-4-8-7(20)3-10(22-8)18-6-14-11-12(18)15-5-17-2-1-9(21)16-13(11)17/h5-10,19-21H,1-4H2/t7-,8+,9?,10+/m0/s1 |
Standard InChIKey | ZVMCHJDNWWNYQK-LBTMZUADSA-N |
Isomeric SMILES | C1CN2C=NC3=C(C2=NC1O)N=CN3[C@H]4C[C@@H]([C@H](O4)CO)O |
SMILES | C1CN2C=NC3=C(C2=NC1O)N=CN3C4CC(C(O4)CO)O |
Canonical SMILES | C1CN2C=NC3=C(C2=NC1O)N=CN3C4CC(C(O4)CO)O |
Synonyms | 1,N(6)-PDA 1,N(6)-propanodeoxyadenosine |
PubChem Compound | 125544 |
Last Modified | Nov 11 2021 |
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